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Compound of Interest

Compound Name: Ethyl tellurac

Cat. No.: B1581744 Get Quote

This technical guide provides a comprehensive overview of the available carcinogenicity and

toxicology data for Ethyl tellurac (CAS No. 20941-65-5), also known as

Tetrakis(diethylcarbamodithioato-S,S')tellurium. The information is intended for researchers,

scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary
Ethyl tellurac has been evaluated for carcinogenicity in a long-term bioassay by the National

Toxicology Program (NTP). The study concluded that, under the conditions of the bioassay,

Ethyl tellurac was not carcinogenic for F344 rats or B6C3F1 mice of either sex. However,

there was some evidence suggestive of carcinogenic activity in male rats and mice of both

sexes, which was not statistically significant. Toxicological data is limited, with an acute oral

LD50 in rats reported to be greater than 5000 mg/kg. The broader class of dithiocarbamates, to

which Ethyl tellurac belongs, is known to exert toxicity through mechanisms such as oxidative

stress and enzyme inhibition.

Carcinogenicity Data
A comprehensive bioassay of technical-grade Ethyl tellurac for possible carcinogenicity was

conducted by the National Toxicology Program (NTP). The study involved administering the

chemical in the feed to F344 rats and B6C3F1 mice for 105 and 106 weeks, respectively.
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The following tables summarize the key quantitative data from the NTP bioassay.

Table 1: Carcinogenicity Bioassay in F344 Rats

Sex
Dose (ppm in
feed)

Number of
Animals

Observation
Period (weeks)

Tumor
Incidence

Male 0 (Control) 20 105
Mesotheliomas:

0/20

300 (Low Dose) 50 105
Mesotheliomas:

2/49

600 (High Dose) 50 105
Mesotheliomas:

8/50

Female 0 (Control) 20 105
No significant

tumor incidence

150 (Low Dose) 50 105
No significant

tumor incidence

300 (High Dose) 50 105
No significant

tumor incidence

Table 2: Carcinogenicity Bioassay in B6C3F1 Mice
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Sex
Time-Weighted
Average Dose
(ppm in feed)

Number of
Animals

Observation
Period (weeks)

Tumor
Incidence

Male 0 (Control) 20 106

Adenomas of the

lacrimal gland:

Not reported in

controls

1,255 (Low

Dose)
50 106

Adenomas of the

lacrimal gland:

Incidence not

statistically

significant

compared to

controls

3,132 (High

Dose)
50 106

Adenomas of the

lacrimal gland:

Incidence not

statistically

significant

compared to

controls

Female 0 (Control) 20 106

Adenomas of the

lacrimal gland:

Not reported in

controls

2,132 (Low

Dose)
50 106

Adenomas of the

lacrimal gland:

Incidence not

statistically

significant

compared to

controls

4,915 (High

Dose)

50 106 Adenomas of the

lacrimal gland:
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Incidence not

statistically

significant

compared to

controls

Experimental Protocol: NTP Carcinogenicity Bioassay
Test Substance: Technical-grade Ethyl tellurac.

Animal Models:

Rats: Fischer 344 (F344) rats, 50 per sex per dosed group, 20 per sex for control group.

Mice: B6C3F1 mice, 50 per sex per dosed group, 20 per sex for control group.

Administration Route: The test chemical was administered in the feed.

Dosage Levels:

Male Rats: 300 or 600 ppm.

Female Rats: 150 or 300 ppm.

Mice: Initial doses were 2,500 or 5,000 ppm. Due to toxicity, these were reduced.

Male Mice: Reduced to 500 and 2,000 ppm at week 41. Time-weighted average doses

were 1,255 and 3,132 ppm.

Female Mice: Reduced at week 38, then raised after 3 weeks. Time-weighted average

doses were 2,132 and 4,915 ppm.

Duration of Study:

Rats: 105 weeks.

Mice: 106 weeks.
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Observations:

Mean body weights of dosed animals were generally lower than controls.

No other clinical signs were clearly related to the administration of Ethyl tellurac.

Survival of rats and mice was not adversely affected by the chemical.

At the end of the study, all surviving animals were euthanized and subjected to a complete

necropsy.

Conclusions:

Under the conditions of the bioassay, Ethyl tellurac was not considered carcinogenic for

F344 rats or B6C3F1 mice of either sex.

A dose-related increase in the incidence of mesotheliomas in male rats was observed, but

the incidence in individual dosed groups was not statistically significant compared to the

matched controls. However, the incidence in the high-dose group (16%) was higher than the

historical control data for the testing laboratory (2.9%).

The incidence of adenomas of the lacrimal (Harderian) gland in dosed mice of both sexes

was suggestive but not sufficient to establish carcinogenicity.

The International Agency for Research on Cancer (IARC) has classified Ethyl tellurac in

Group 3: Not classifiable as to its carcinogenicity to humans.[1]

Toxicology Data
Quantitative toxicology data for Ethyl tellurac is limited.

Quantitative Toxicology Data
Table 3: Acute Toxicology of Ethyl Tellurac

Test Species Route Value

LD50 Rat Oral >5000 mg/kg
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No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level

(LOAEL) data for Ethyl tellurac were not found in the reviewed literature.

General Toxicology of Organotellurium and
Dithiocarbamate Compounds

Organotellurium Compounds: In general, organotellurium compounds are considered less

toxic than inorganic tellurium compounds. However, some organotellurium compounds have

been shown to be neurotoxic, with effects including demyelination of peripheral nerves. This

is hypothesized to be due to the inhibition of squalene monooxygenase, an enzyme involved

in cholesterol biosynthesis.

Dithiocarbamates: This class of compounds can exert toxicity through various mechanisms.

They are known to be potent inhibitors of enzymes, including those involved in the oxido-

reductive metabolism of cells. Their ability to chelate metals can also contribute to pro-

oxidative effects, leading to increased oxidative stress, metabolic dysregulation, and

apoptosis. Some dithiocarbamates have been implicated in inducing Parkinson's-like

neuropathy.

Visualizations
Experimental Workflow: NTP Carcinogenicity Bioassay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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